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Introduction
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key player in the field of bioorthogonal

chemistry, offering a powerful tool for the precise labeling of biomolecules in complex biological

systems. As an alcohol-functionalized cyclooctyne derivative, Bcn-OH is primarily utilized in

strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" approach

allows for the formation of a stable triazole linkage with azide-modified biomolecules without

the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo

studies.[1][2]

The compact, non-aromatic structure of Bcn-OH provides a balance of high reactivity and

relatively low lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[3]

[4] This property can be advantageous in maintaining the solubility and function of labeled

biomolecules. Bcn-OH and its derivatives have been successfully employed in a wide range of

applications, including protein and peptide labeling, nucleic acid modification, imaging and

bioimaging, and the development of targeted drug delivery systems. This guide provides a

comprehensive overview of Bcn-OH, including its chemical properties, quantitative

performance data, detailed experimental protocols, and visualizations of its application in

various workflows.
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Chemical and Physical Properties of Bcn-OH
Property Value Reference(s)

CAS Number 1263166-90-0

Molecular Formula C₁₀H₁₄O

Molecular Weight 150.22 g/mol

Appearance Off-white solid

Purity > 95% (HPLC)

Solubility Soluble in DCM, DMSO, DMF

Storage Conditions

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C. Keep cool and

dry.

Reaction Kinetics of Bcn with Azides
The efficiency of SPAAC reactions is a critical factor in bioconjugation. The second-order rate

constants (k₂) provide a quantitative measure of the reaction speed between Bcn and various

azide-containing molecules.
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Cyclooctyne Azide Reactant
Second-Order
Rate Constant
(k₂) [M⁻¹s⁻¹]

Conditions Reference(s)

endo-BCN Benzyl Azide 0.29
CD₃CN/D₂O

(1:2)

exo-BCN Benzyl Azide 0.19
CD₃CN/D₂O

(1:2)

BCN Benzyl Azide ~0.06 - 0.1 Various

BCN Phenyl Azide 0.2
CH₃CN:H₂O

(3:1)

DBCO Benzyl Azide ~0.6 - 1.0 Various

DBCO Phenyl Azide 0.033
CH₃CN:H₂O

(3:1)

Note: Reaction rates can be influenced by factors such as the specific derivatives of the

cyclooctyne and azide, solvent polarity, temperature, and pH. While DBCO generally exhibits

faster kinetics with aliphatic azides, Bcn can demonstrate comparable or even faster rates with

certain aromatic azides.

Stability of Bcn Derivatives
The stability of the Bcn moiety is crucial for its application in biological systems, particularly

under conditions required for oligonucleotide synthesis and prolonged cellular studies.
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Bcn Derivative Condition Stability/Half-life Reference(s)

BCN-Carbamate Biological media

Less stable, suitable

for prodrug design

where release is

desired.

BCN-Amide Biological media

More stable than

carbamates, suitable

for applications

requiring prolonged

incubation.

BCN moiety
Acidic conditions

(TCA in DCM)

Significant

degradation.

BCN moiety
Acidic conditions

(DCA in DCM)

More stable than in

TCA, with 60%

remaining after 30

min.

BCN-Oligonucleotides
5 acidic detritylation

cycles

70-80% of alkyne

functionality remains

intact.

Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with
Bcn-NHS Ester
This protocol describes the conjugation of a Bcn-NHS ester to a protein containing primary

amines (lysine residues and the N-terminus).

Materials:

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

Bcn-NHS ester
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Anhydrous DMSO or DMF

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column for purification

Procedure:

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, exchange the

buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

Bcn-NHS Ester Solution Preparation: Immediately before use, dissolve the Bcn-NHS ester in

anhydrous DMSO or DMF to create a 10 mM stock solution.

Labeling Reaction:

Add a 10- to 20-fold molar excess of the Bcn-NHS ester stock solution to the protein

solution.

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction

mixture is below 10% (v/v) to prevent protein denaturation.

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,

protected from light.

Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to

stop the reaction by consuming any unreacted Bcn-NHS ester. Incubate for 15-30 minutes at

room temperature.

Purification: Remove unreacted Bcn-NHS ester and byproducts using a desalting column

equilibrated with the desired storage buffer (e.g., PBS).

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or

mass spectrometry. The Bcn-labeled protein is now ready for conjugation with an azide-

modified molecule.
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Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC)
This protocol outlines the "click" reaction between a Bcn-labeled protein and an azide-

functionalized molecule (e.g., a fluorescent probe, biotin, or drug).

Materials:

Bcn-labeled protein (from Protocol 1)

Azide-functionalized molecule

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Reaction Setup:

Dissolve the Bcn-labeled protein and the azide-functionalized molecule in the reaction

buffer.

A 2- to 10-fold molar excess of the azide-functionalized molecule over the Bcn-labeled

protein is typically used.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at

4°C. For live-cell labeling, incubation times may vary depending on the specific application

and cell type.

Purification: Purify the final conjugate to remove any unreacted azide-functionalized

molecule. The purification method will depend on the nature of the conjugate and the excess

reactant (e.g., desalting column, dialysis, or HPLC).

Analysis: Analyze the final conjugate using appropriate techniques such as SDS-PAGE with

fluorescence imaging (if a fluorescent probe was used), western blot, or mass spectrometry

to confirm successful conjugation.
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Protocol 3: Bcn-Labeling of Oligonucleotides during
Solid-Phase Synthesis
This protocol describes the incorporation of a Bcn moiety into a synthetic oligonucleotide using

a Bcn-phosphoramidite.

Materials:

DNA/RNA synthesizer

Bcn-phosphoramidite

Standard oligonucleotide synthesis reagents

Azide-modified molecule for post-synthetic conjugation

Procedure:

Automated Synthesis: Incorporate the Bcn-phosphoramidite at the desired position (typically

the 5' end) during standard automated solid-phase oligonucleotide synthesis.

Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it

from the solid support using standard procedures (e.g., with concentrated ammonia).

Purification: Purify the Bcn-modified oligonucleotide using reverse-phase HPLC.

SPAAC Conjugation:

Dissolve the purified Bcn-oligonucleotide and the azide-modified molecule in a suitable

buffer (e.g., PBS).

Incubate the mixture to allow the SPAAC reaction to proceed. Reaction times can range

from minutes to hours depending on the concentration and reactivity of the components.

Monitor the reaction progress by HPLC.

Final Purification: Purify the final oligonucleotide conjugate by HPLC to remove any

unreacted starting materials.
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Mandatory Visualization
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Caption: Experimental workflow for two-step protein labeling using Bcn-NHS ester and SPAAC.
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Caption: Workflow for targeted drug delivery using Bcn-functionalized liposomes.
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Caption: Bcn-OH probe in investigating mitochondrial dysfunction and apoptosis signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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